N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazole derivatives are known for their broad range of biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with ortho-phenylenediamine and benzaldehyde derivatives.
Reaction Conditions: The reaction is carried out in the presence of an oxidizing agent such as sodium metabisulphite in a solvent mixture under mild conditions.
Industrial Production: For large-scale production, the process may involve the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ethoxy positions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol and dichloromethane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide involves its interaction with biological targets such as enzymes, receptors, or DNA. The benzimidazole moiety is known to bind to specific sites on these targets, leading to various biological effects. For example, in cancer cells, the compound may inhibit cell proliferation by inducing apoptosis or cell cycle arrest .
Comparison with Similar Compounds
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide can be compared with other benzimidazole derivatives such as:
N-[3-(benzimidazol-2-ylamino)phenyl]amine: Known for its anticancer properties.
N-[3-(benzoxazol-2-ylamino)phenyl]amine: Another derivative with potential anticancer activity.
Fenbendazole: A benzimidazole used as an anthelmintic agent.
Oxfendazole: Similar to fenbendazole, used for its antiparasitic properties.
Properties
Molecular Formula |
C22H18ClN3O2 |
---|---|
Molecular Weight |
391.8 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide |
InChI |
InChI=1S/C22H18ClN3O2/c1-2-28-20-11-10-15(13-17(20)23)22(27)24-16-7-5-6-14(12-16)21-25-18-8-3-4-9-19(18)26-21/h3-13H,2H2,1H3,(H,24,27)(H,25,26) |
InChI Key |
ILCNUUWSDZKLFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)Cl |
Origin of Product |
United States |
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